molecular formula C14H16N2 B1423511 Methyl({1-[3-(pyridin-4-yl)phenyl]ethyl})amine CAS No. 1251061-01-4

Methyl({1-[3-(pyridin-4-yl)phenyl]ethyl})amine

Cat. No. B1423511
CAS RN: 1251061-01-4
M. Wt: 212.29 g/mol
InChI Key: QMZDQXMZRTWWMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl({1-[3-(pyridin-4-yl)phenyl]ethyl})amine” is a chemical compound . It is also known as “(1S)-N-methyl-1-(4-pyridinyl)ethanamine” and has the InChI code "1S/C8H12N2/c1-7(9-2)8-3-5-10-6-4-8/h3-7,9H,1-2H3/t7-/m0/s1" .


Synthesis Analysis

The synthesis of similar compounds has been reported in various studies . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another study discussed the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies . For example, one study presented the crystal structure of the freebase Imatinib, which precipitated from a 1:10 mixture with arginine .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . A base-promoted reaction of 1-arylethylamines with ynones gives polysubstituted pyridines via direct β-C(sp3)-H functionalization of enaminones under metal-free conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For example, the calculation results of one study revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .

Scientific Research Applications

Antibiotic Development

  • The compound has been used as a key intermediate in the preparation of premafloxacin, an antibiotic targeted against veterinary pathogens. A process for its efficient and stereoselective synthesis has been developed, involving asymmetric Michael addition and stereoselective alkylation (Fleck et al., 2003).

Chemoselective Alkene Hydrocarboxylation

  • Methyl({1-[3-(pyridin-4-yl)phenyl]ethyl})amine derivatives have been utilized in palladium(II) complex formation. These complexes are effective initiators for the selective formation of alkene hydrocarboxylation products, demonstrating potential in organic synthesis and industrial applications (Dyer et al., 2005).

Polymer Solar Cells

  • A related amine-based, alcohol-soluble fullerene derivative, utilized as an acceptor and cathode interfacial material in polymer solar cells, shows promise for enhancing the efficiency of organic/polymer solar cells due to its high electron mobility (Lv et al., 2014).

Neurotoxicity Studies

  • Amine N-methyltransferases, capable of N-methylating compounds similar to this compound, have been studied in relation to the neurotoxicity of certain environmental pyridines. This research contributes to understanding the metabolic pathways and risks associated with exposure to such compounds (Ansher et al., 1986).

Chirooptical Properties Study

  • Research into tertiary amines containing a pyridine ring and their chirooptical properties has been conducted. This includes the study of compounds like N-methyl-N-[2-(pyridin-2-yl) ethyl]-α-phenylethylamine, contributing to the broader understanding of optical properties in organic chemistry (Potapov et al., 1984).

Copper(II) Complexes and H2O2-Reactivity

  • Studies on copper(II) complexes supported by tris[(pyridin-2-yl)methyl]amine ligands reveal insights into the effects of aromatic substituents on coordination chemistry and reactivity towards hydrogen peroxide. This research is significant for understanding redox processes in bioinorganic chemistry (Kunishita et al., 2008).

Mechanism of Action

Mode of Action

Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Pharmacokinetics

Its molecular weight (212.29 g/mol ) suggests that it could be well absorbed in the body. Factors such as solubility, stability, and the presence of functional groups can significantly impact its bioavailability .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Methyl({1-[3-(pyridin-4-yl)phenyl]ethyl})amine. For instance, its stability at room temperature has been reported . .

Safety and Hazards

The safety and hazards of similar compounds have been evaluated . For instance, most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells, and the results indicated that the compounds are nontoxic to human cells .

Future Directions

The future directions of research involving similar compounds have been suggested . For example, one study illustrated the potential use of these materials in non-linear optics . Another study revealed the suitability of the derivatized conjugates for further development .

properties

IUPAC Name

N-methyl-1-(3-pyridin-4-ylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-11(15-2)13-4-3-5-14(10-13)12-6-8-16-9-7-12/h3-11,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZDQXMZRTWWMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)C2=CC=NC=C2)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl({1-[3-(pyridin-4-yl)phenyl]ethyl})amine
Reactant of Route 2
Reactant of Route 2
Methyl({1-[3-(pyridin-4-yl)phenyl]ethyl})amine
Reactant of Route 3
Reactant of Route 3
Methyl({1-[3-(pyridin-4-yl)phenyl]ethyl})amine
Reactant of Route 4
Reactant of Route 4
Methyl({1-[3-(pyridin-4-yl)phenyl]ethyl})amine
Reactant of Route 5
Reactant of Route 5
Methyl({1-[3-(pyridin-4-yl)phenyl]ethyl})amine
Reactant of Route 6
Reactant of Route 6
Methyl({1-[3-(pyridin-4-yl)phenyl]ethyl})amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.